![molecular formula C22H21N5O2S B2553298 N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105201-18-0](/img/structure/B2553298.png)
N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
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Description
N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
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Biological Activity
N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a complex organic compound classified as a pyrazolo derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C20H22N4O2S. The presence of a thioether functional group is noteworthy as it often enhances the biological activity of organic compounds.
Key Structural Features:
- Amide Group: Contributes to the compound's pharmacological properties.
- Thioether Group: Enhances interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of Thioether: Utilizing reagents such as potassium carbonate in solvents like dimethylformamide or ethanol.
- Amidation Reaction: The carbonyl group reacts with amines to form the amide linkage.
Antimicrobial Activity
Research indicates that pyrazolo derivatives exhibit significant antimicrobial properties. Compounds structurally similar to this compound have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain pyrazole derivatives inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent stems from its ability to inhibit kinases involved in inflammatory pathways. In vitro studies have shown that pyrazolo derivatives can reduce the production of pro-inflammatory cytokines, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways.
Cytotoxic Activity
Cytotoxicity studies conducted on various cancer cell lines (e.g., MCF-7 and HeLa) reveal that compounds within this class can induce apoptosis. For example, some derivatives have reported IC50 values in the low micromolar range, indicating substantial cytotoxic effects against tumor cells.
Data Summary
Activity | IC50 Value | Cell Line/Pathogen |
---|---|---|
Antimicrobial | Varies | Various bacterial strains |
Anti-inflammatory | Varies | In vitro cytokine assays |
Cytotoxic | 29 μM | HeLa cell line |
Case Studies
- Anti-cancer Activity: A study evaluated several pyrazolo derivatives for their cytotoxic effects on MCF-7 cells. The results indicated that compounds with thioether modifications exhibited enhanced potency compared to their non-thioether counterparts.
- Anti-inflammatory Mechanism: Another investigation focused on the inhibition of specific kinases by pyrazolo derivatives, demonstrating their ability to modulate inflammatory responses effectively.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-3-29-19-12-8-7-11-18(19)24-20(28)14-30-22-21-17(15(2)25-26-22)13-23-27(21)16-9-5-4-6-10-16/h4-13H,3,14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPGOQXSDAXWJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.